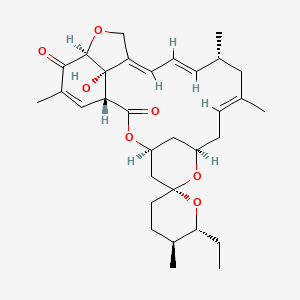![molecular formula C13H11F2N B3344658 2-fluoro-N-[(2-fluorophenyl)methyl]aniline CAS No. 862604-22-6](/img/structure/B3344658.png)
2-fluoro-N-[(2-fluorophenyl)methyl]aniline
Overview
Description
“2-fluoro-N-[(2-fluorophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H11F2N and a molecular weight of 219.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-[(2-fluorophenyl)methyl]aniline” consists of a benzene ring with two fluorine atoms and a methyl group attached to the nitrogen atom . The InChI code for this compound is 1S/C13H11F2N/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Compounds structurally related to 2-fluoro-N-[(2-fluorophenyl)methyl]aniline have been explored for their potential therapeutic applications. For example, fluorinated compounds have been synthesized and evaluated for their anticonvulsant activity, showing that the introduction of fluorine atoms can significantly influence biological activity (Obniska, Rzepka, & Kamiński, 2012). Similarly, N-Mannich bases of related structures have been synthesized, with their anticonvulsant properties assessed in animal models, suggesting a framework for developing new therapeutic agents (Alagarsamy, Giridhar, & Yadav, 2005).
Toxicology and Environmental Impact
The toxicological properties of fluorinated anilines and their environmental impact have been subjects of study, revealing insights into their metabolism, excretion, and potential toxicity. Research on mono- and disubstituted phenols, including fluorophenols, has utilized NMR spectroscopy to investigate their urinary excretion in rats, shedding light on their metabolic pathways and potential toxic effects (Bollard, Holmes, Blackledge, Lindon, Wilson, & Nicholson, 1996). Such studies are crucial for understanding the environmental and health implications of these compounds.
Chemical Synthesis and Methodology
Fluorinated compounds, akin to 2-fluoro-N-[(2-fluorophenyl)methyl]aniline, are often explored for their unique properties in chemical synthesis and material science. The development of fluorine-18 labeled estrogens, for example, demonstrates the application of fluorinated compounds in medical imaging and diagnostic studies, highlighting the versatility and importance of fluorine in enhancing the properties of pharmaceutical agents (Kiesewetter, Kilbourn, Landvatter, Heiman, Katzenellenbogen, & Welch, 1984).
Future Directions
properties
IUPAC Name |
2-fluoro-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKYGHYSDRCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(2-fluorophenyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{8-[2-Amino-6-(4-bromo-thiophen-2-ylmethoxy)-purin-9-yl]-octyloxy}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol](/img/structure/B3344575.png)

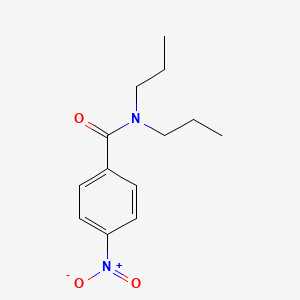
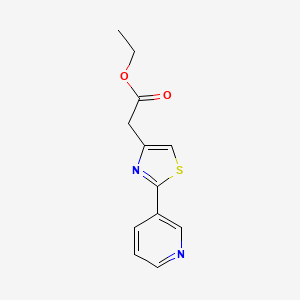
![4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B3344589.png)
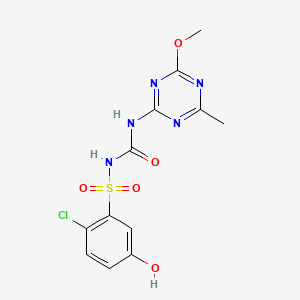
![Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]-](/img/structure/B3344602.png)
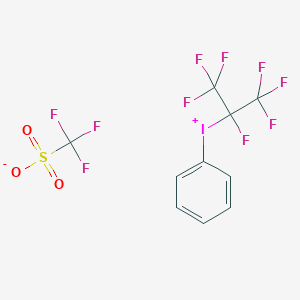
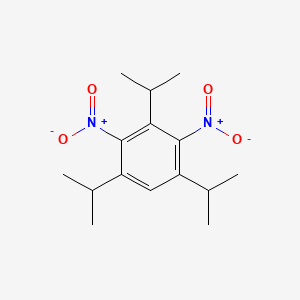
![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3344635.png)

![Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate](/img/structure/B3344651.png)

